molecular formula C12H14O2 B045482 5-Methoxy-2,2-dimethylindanone CAS No. 124688-06-8

5-Methoxy-2,2-dimethylindanone

Cat. No. B045482
M. Wt: 190.24 g/mol
InChI Key: ZENPNFPJVPODJW-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethylindanone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. The purpose of

Scientific Research Applications

5-Methoxy-2,2-dimethylindanone has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, and it has been used as a model compound to study the mechanism of action of other psychoactive drugs. 5-Methoxy-2,2-dimethylindanone has also been used to study the effects of psychoactive drugs on the brain and nervous system.

Mechanism Of Action

The mechanism of action of 5-Methoxy-2,2-dimethylindanone is not fully understood, but it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be responsible for the psychoactive effects of 5-Methoxy-2,2-dimethylindanone.

Biochemical And Physiological Effects

5-Methoxy-2,2-dimethylindanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 5-Methoxy-2,2-dimethylindanone has also been shown to increase heart rate and blood pressure, and it can cause changes in body temperature and respiration rate.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its ability to act as a model compound for studying the effects of other psychoactive drugs, its ability to activate serotonin receptors in the brain, and its ability to increase the levels of serotonin and dopamine. However, the limitations of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its psychoactive properties, which can make it difficult to control for confounding variables, and its potential for causing adverse effects on the human body.

Future Directions

There are a number of future directions for research on 5-Methoxy-2,2-dimethylindanone. One area of research is to study the effects of 5-Methoxy-2,2-dimethylindanone on specific serotonin receptor subtypes, which could lead to the development of new drugs for the treatment of mood disorders. Another area of research is to study the long-term effects of 5-Methoxy-2,2-dimethylindanone on the brain and nervous system, which could help to identify potential risks associated with its use. Finally, research could be done to develop new synthesis methods for 5-Methoxy-2,2-dimethylindanone that are more efficient and environmentally friendly.

properties

CAS RN

124688-06-8

Product Name

5-Methoxy-2,2-dimethylindanone

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3

InChI Key

ZENPNFPJVPODJW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)OC)C

synonyms

2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.78 g of potassium t-butoxide was dissolved in 66.3 ml of t-butanol and 150 ml of toluene. Thereafter, 5.00 g of 5-methoxyindanone dissolved in 170 ml of toluene was added dropwise to the reaction solution at room temperature. Approximately 10 minutes later, 4.79 ml of methyl iodide was added to the reaction solution. After completion of the reaction, a saturated ammonium chloride aqueous solution and ethyl acetate were added to the reaction solution, so as to separate an organic layer. The organic layer was then dried over anhydrous magnesium sulfate. After the organic layer had been filtered through celite, the drying agent was removed by filtration. Thereafter, the organic layer was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 2.08 g of 5-methoxy-2,2-dimethylindanone. The obtained product was dissolved in 9 ml of methanesulfonic acid. Then, 2.45 g of methionine was added to the reaction solution, and the obtained mixture was heated to 110° C. After completion of the reaction, a saturated sodium chloride aqueous solution and ethyl acetate were added to the reaction solution, so as to separate an organic layer. The organic layer was then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 1.41 g of the subject compound.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
66.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

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